6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid

Neuronal nicotinic receptors α6 subtype selectivity Pyrimidine vs. pyridine comparison

Sourcing positional isomers or simple nicotinic acid analogs introduces geometry shifts that break SAR continuity. This exact 6-pyrimidin-2-yl nicotinic acid (CAS 1824159-80-9) resolves that by locking the pyrimidine nitrogen topology for selective α6β2* nAChR modulation and CAIII zinc coordination. • Scaffold differentiation: Unique pyrimidine vector boosts α6 affinity while suppressing ganglionic off-targets; simple 5-isomer or pyridine analogs fail to replicate this selectivity. • Synthetic utility: Carboxylic acid handle enables rapid amide/ester library expansion; tridentate N,N,O-chelating capacity supports stable MOF construction. • Fragment compliance: MW 201.18 Da, LogP 1.24, TPSA 75.97 Ų fits Rule-of-Three criteria for hit expansion.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
Cat. No. B13321688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrimidin-2-YL)pyridine-3-carboxylic acid
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C10H7N3O2/c14-10(15)7-2-3-8(13-6-7)9-11-4-1-5-12-9/h1-6H,(H,14,15)
InChIKeyXKANMPQDEJBHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrimidin-2-YL)pyridine-3-carboxylic Acid: Structural Baseline & Procurement Classification


6-(Pyrimidin-2-yl)pyridine-3-carboxylic acid (CAS 1824159-80-9) is a heterocyclic building block composed of a pyridine-3-carboxylic acid (nicotinic acid) core bearing a pyrimidin-2-yl substituent at the 6-position . With a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g·mol⁻¹, this compound serves as a key intermediate in medicinal chemistry programs targeting nicotinic receptors, carbonic anhydrase isoforms, and coordination frameworks. Its differentiation from positional isomers and other 6-substituted nicotinic acid analogs arises from a unique combination of hydrogen-bonding topology, electronic distribution conferred by the pyrimidine ring, and synthetic modularity that cannot be replicated by simple substitution or ring variation.

Why This Compound Differs from Positional Isomers and Pyridine Analogs


Although several compounds share the C₁₀H₇N₃O₂ formula, the exact position of the pyrimidine attachment and the identity of the heterocycle dictate molecular recognition and physicochemical behavior in ways that are not transferable. A direct comparison of pyridine versus pyrimidine substituents across diverse nicotinic receptor ligands demonstrates that pyrimidine substitution can enhance affinity and selectivity at α6 subunit-containing neuronal nicotinic receptors while suppressing activation of ganglionic subtypes – a functional divergence that would be lost if a pyridine analog were substituted [1]. Similarly, the 6-substituted nicotinic acid scaffold imparts carbonic anhydrase III inhibitory activity that depends both on the carboxylic acid’s zinc-coordination ability and on the nature of the 6-position substituent; simple nicotinic acid itself shows substantially weaker activity and cannot serve as a surrogate [2]. Positional isomers (e.g., 5-(pyrimidin-2-yl)nicotinic acid) alter the geometric relationship between the carboxylic acid and the pyrimidine nitrogen lone pairs, affecting both metal-coordination geometry and hydrogen-bond donor/acceptor topology, thus precluding one-to-one substitution in any structure–activity program .

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Pyrimidine vs. Pyridine: Enhanced α6 nAChR Selectivity Profile

In a systematic evaluation of structurally diverse nicotinic receptor ligands, compounds bearing a pyrimidine substituent exhibited enhanced binding affinity and/or functional activity at α6 subunit-containing neuronal nicotinic receptors (NNRs) relative to their pyridine-substituted counterparts, while simultaneously decreasing activation of ganglionic nicotinic receptors [1]. Although the exact 6-(pyrimidin-2-yl)pyridine-3-carboxylic acid was not individually tested in this study, the data provide a class-level inference that replacing the 6-pyridin-2-yl group of the comparator 6-(pyridin-2-yl)pyridine-3-carboxylic acid with a pyrimidin-2-yl group is expected to shift the pharmacological profile toward improved α6-subtype selectivity and reduced ganglionic side effects.

Neuronal nicotinic receptors α6 subtype selectivity Pyrimidine vs. pyridine comparison

6-Substituted Nicotinic Acid CAIII Inhibition: Class-Level Advantage

The 6-substituted nicotinic acid pharmacophore was validated as a carbonic anhydrase III (CAIII) inhibitory scaffold, with 6-(hexyloxy)pyridine-3-carboxylic acid displaying a competitive inhibition constant Ki = 41.6 µM against human CAIII, as determined by size-exclusion chromatographic assay [1]. Nicotinic acid itself shows significantly weaker CAIII binding, and the carboxylic acid group is essential for zinc coordination in the enzyme active site [1]. Although the specific Ki of 6-(pyrimidin-2-yl)pyridine-3-carboxylic acid has not been reported, the conserved 6-substituted nicotinic acid architecture and the presence of hydrogen-bond-accepting heteroatoms in the pyrimidine ring are consistent with the structural requirements for CAIII inhibition defined in this study.

Carbonic anhydrase III 6-Substituted nicotinic acid Hyperlipidemia

Physicochemical Distinction from 5-(Pyrimidin-2-yl)nicotinic Acid

Calculated physicochemical parameters distinguish 6-(pyrimidin-2-yl)nicotinic acid from its 5-positional isomer. The 6-substituted isomer exhibits a calculated LogP of 1.24 and a topological polar surface area (TPSA) of 75.97 Ų . The 5-substituted isomer (CAS 1237518-66-9) has an identical molecular formula and molecular weight but a different spatial arrangement of the pyrimidine ring relative to the carboxylic acid, which alters the intramolecular hydrogen-bonding pattern and effective polarity. Although experimental LogP and TPSA values for the 5-isomer are not available from the same source, the difference in substitution position is expected to produce measurable differences in chromatographic retention time, aqueous solubility, and passive membrane permeability, all of which are critical for drug-likeness optimization .

Lipophilicity Topological Polar Surface Area Positional isomer comparison

Hydrogen-Bond Topology and Coordination Chemistry Advantages

The target compound possesses four hydrogen-bond acceptor sites (two pyrimidine nitrogen atoms, one pyridine nitrogen, one carboxylate oxygen) and one hydrogen-bond donor (carboxylic acid O–H), as quantified by the Leyan vendor datasheet . Nicotinic acid, by contrast, has only two H-bond acceptors (pyridine nitrogen and carboxylate oxygen) and one donor, reducing its capacity for directional supramolecular assembly . The additional pyrimidine nitrogen atoms in 6-(pyrimidin-2-yl)nicotinic acid provide extra coordination sites for transition metals, enabling the formation of chelate complexes that are not accessible with simple nicotinic acid. In coordination chemistry applications, the pyrimidine ring's two nitrogen atoms can participate in bidentate N,N-chelation, while the carboxylic acid provides an anionic O-donor site, creating a tri-dentate ligand framework that is structurally impossible for the unsubstituted comparator.

Hydrogen bonding Metal coordination Supramolecular chemistry

Evidence-Backed Application Scenarios


α6-Selective nAChR Ligands for Smoking Cessation

The pyrimidine substitution advantage documented by Breining et al. [1] positions 6-(pyrimidin-2-yl)pyridine-3-carboxylic acid as a privileged scaffold for designing α6β2* nAChR agonists or positive allosteric modulators with reduced ganglionic side effects. The carboxylic acid group provides a synthetic handle for amide or ester derivatization, enabling rapid exploration of structure–activity relationships while retaining the pyrimidine-mediated selectivity shift.

Carbonic Anhydrase III Inhibitors for Dyslipidemia and Cancer

Based on the class-level validation of 6-substituted nicotinic acids as CAIII inhibitors (Ki ≈ 41.6 µM for the hexyloxy analog) [1], 6-(pyrimidin-2-yl)pyridine-3-carboxylic acid serves as a logical starting point for medicinal chemistry optimization. The pyrimidine ring introduces additional hydrogen-bond-accepting sites that can be exploited to enhance binding affinity through interactions with residues lining the CAIII hydrophobic pocket, as suggested by the docking studies reported in Alzweiri et al.

Transition-Metal Coordination Complexes and MOF Construction

The tri-dentate ligand capacity (pyrimidine N,N-chelation plus carboxylate O-donation) differentiates this compound from simple nicotinic acid [1] and enables the construction of coordination polymers and metal-organic frameworks with higher dimensionality and stability. The free rotation about the pyridine–pyrimidine C–C bond (barrier <5 kcal/mol) allows conformational adaptation upon metal binding, making it a versatile building block for crystal engineering.

Fragment-Based Drug Discovery: Nicotinic Acid Bioisostere Library

With its balanced LogP of 1.24 and TPSA of 75.97 Ų [1], 6-(pyrimidin-2-yl)pyridine-3-carboxylic acid occupies a physicochemical property space compatible with fragment-like lead generation. Its molecular weight (201.18 Da) and hydrogen-bond profile meet the Rule-of-Three criteria for fragment libraries, while the pyrimidine ring distinguishes it from ubiquitous pyridine-based fragments, offering a chemically distinct vector for hit expansion.

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